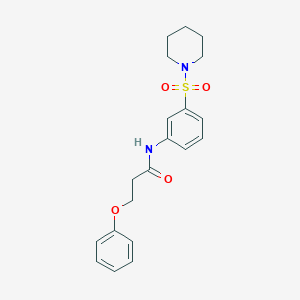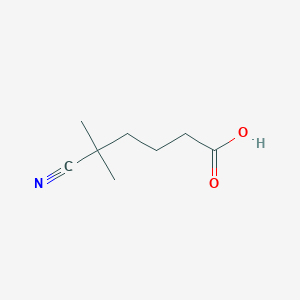
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-1,3-thiazole-4-carboxamide, also known as DMPT, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. DMPT is a thiazole derivative that has been found to have unique properties, including its ability to stimulate feed intake in animals, enhance the growth of plants, and act as an attractant for fish.
作用机制
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to act on the hypothalamus-pituitary-growth axis, stimulating the release of growth hormone and other hormones that regulate appetite and growth. This compound may also act on the central nervous system, increasing the sensitivity of the olfactory system to food odors and improving the palatability of feed.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animals, including increased feed intake, improved growth performance, and changes in hormone levels. In plants, this compound has been found to promote root growth, increase chlorophyll content, and enhance photosynthesis. In fish, this compound has been shown to improve feeding behavior, increase growth rates, and enhance immune function.
实验室实验的优点和局限性
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-1,3-thiazole-4-carboxamide has several advantages for use in laboratory experiments, including its low cost, ease of synthesis, and stability under a range of conditions. However, this compound also has some limitations, including its potential toxicity at high doses and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-1,3-thiazole-4-carboxamide, including:
1. Further studies on the mechanism of action of this compound in animals, plants, and fish.
2. Development of new formulations and delivery methods for this compound to improve its efficacy and safety.
3. Investigation of the potential use of this compound in other fields, such as medicine and environmental science.
4. Studies on the potential side effects of this compound and ways to mitigate them.
5. Exploration of the use of this compound in combination with other compounds to enhance its effects.
Conclusion
This compound is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been found to have unique properties, including its ability to stimulate feed intake in animals, enhance the growth of plants, and act as an attractant for fish. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
合成方法
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-1,3-thiazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with 3-methylphenylamine, followed by cyclization with thioamide. Another method involves the reaction of 3,4-dimethoxybenzaldehyde with 3-methylphenylamine and thioamide in the presence of a catalyst.
科学研究应用
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential applications in various fields. In animal husbandry, this compound has been found to enhance feed intake and improve growth performance in pigs, chickens, and other animals. In agriculture, this compound has been shown to promote plant growth and increase crop yields. In aquaculture, this compound has been used as an attractant for fish, improving their feeding behavior and growth.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-12-5-4-6-14(9-12)20-18(22)15-11-25-19(21-15)13-7-8-16(23-2)17(10-13)24-3/h4-11H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGJWRCYNRJHHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CSC(=N2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7636654.png)
![[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B7636667.png)
![[1-(2-Chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7636671.png)


![N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide](/img/structure/B7636693.png)
![4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B7636704.png)
![2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7636712.png)


![N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7636733.png)

![5-[(3,3-dimethylmorpholin-4-yl)methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636741.png)